molecular formula C21H20N4O3S2 B2760268 N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895102-93-9

N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2760268
CAS No.: 895102-93-9
M. Wt: 440.54
InChI Key: FVHWZZIVKCUYLS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Applications

Research indicates the utility of thioureido-acetamides as starting materials for synthesizing various heterocycles through one-pot cascade reactions. This approach highlights the efficiency and atom economy of generating heterocycles, which are crucial for pharmaceutical and agrochemical applications (Schmeyers & Kaupp, 2002).

Antimicrobial and Anti-inflammatory Agents

Compounds derived from similar structural frameworks have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, novel heterocycles incorporating visnaginone and khellinone showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Antioxidant Activities

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed moderate to significant radical scavenging activity. This suggests the antioxidant potential of these compounds, which could be further explored in the context of reducing oxidative stress-related diseases (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Structural and Spectroscopic Analysis

The structural elucidation and spectroscopic analysis of related compounds provide insights into their chemical properties and potential applications in designing more effective molecules for various uses, including as pesticides and in photovoltaic efficiency modeling (Olszewska, Tarasiuk, & Pikus, 2011).

Medicinal Chemistry Applications

The exploration of novel benzothiazole pyrimidine derivatives for their antibacterial and antifungal activity underscores the potential of these compounds in developing new antimicrobial agents. Such studies highlight the importance of heterocyclic compounds in medicinal chemistry and their role in addressing resistance issues (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-13-8-9-14(2)16(10-13)23-19(26)12-29-21-22-11-18-20(24-21)15-6-4-5-7-17(15)25(3)30(18,27)28/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHWZZIVKCUYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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